molecular formula C6H12ClNO2 B12067252 Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Cat. No.: B12067252
M. Wt: 165.62 g/mol
InChI Key: UCDVGKULVDTSRP-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of cyclobutane, featuring an amino group and a carboxylate ester group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-aminocyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through [2+2] cycloaddition reactions.

    Amination: Introduction of the amino group is often carried out via nucleophilic substitution reactions, where an appropriate amine is reacted with a cyclobutane derivative.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a carboxylic acid derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine, using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, primary amines.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It serves as a model compound for understanding the behavior of cyclic amino acids in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its structural features allow for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material modification.

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclobutane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an enzyme inhibitor or substrate, affecting enzymatic activity.

    Receptors: It may bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

    Methyl 2-aminocyclopentane-1-carboxylate hydrochloride: Similar in structure but with a five-membered ring.

    Methyl 2-aminocyclohexane-1-carboxylate hydrochloride: Features a six-membered ring, offering different steric and electronic properties.

Uniqueness: Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its five- and six-membered counterparts. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl 2-aminocyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H

InChI Key

UCDVGKULVDTSRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC1N.Cl

Origin of Product

United States

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